molecular formula C15H19NO4S B4726413 ETHYL 3-OXO-4-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}BUTANOATE

ETHYL 3-OXO-4-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}BUTANOATE

Cat. No.: B4726413
M. Wt: 309.4 g/mol
InChI Key: VLDKRQAWVOKFLY-UHFFFAOYSA-N
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Description

ETHYL 3-OXO-4-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}BUTANOATE is a complex organic compound with a unique structure that includes both ketone and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-OXO-4-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}BUTANOATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with 4-toluidine in the presence of a suitable catalyst to form an intermediate product. This intermediate is then reacted with a sulfur-containing reagent to introduce the sulfanyl group, followed by oxidation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-OXO-4-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 3-OXO-4-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}BUTANOATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which ETHYL 3-OXO-4-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}BUTANOATE exerts its effects involves interactions with specific molecular targets. The compound’s ketone and ester groups allow it to participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors. The sulfanyl group may also play a role in its biological activity, possibly through redox reactions or interactions with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: This compound is similar in structure but lacks the sulfanyl group.

    Ethyl 3-oxo-4-phenylbutanoate: Another similar compound, differing mainly in the substitution pattern on the butanoate backbone.

Uniqueness

ETHYL 3-OXO-4-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}BUTANOATE is unique due to the presence of both the sulfanyl and toluidino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-3-20-15(19)8-13(17)9-21-10-14(18)16-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDKRQAWVOKFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSCC(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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